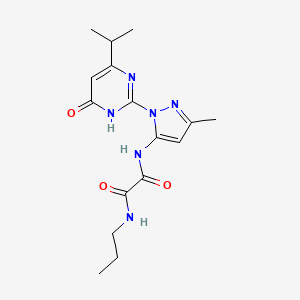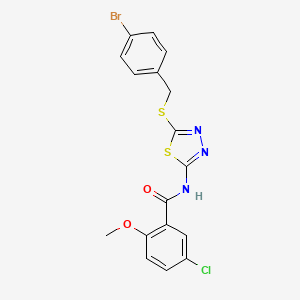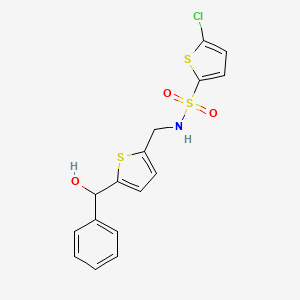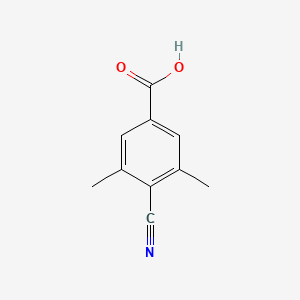![molecular formula C20H15Cl2N5O2S B3007725 N-(5-chloro-2-methoxyphenyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide CAS No. 893916-10-4](/img/structure/B3007725.png)
N-(5-chloro-2-methoxyphenyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(5-chloro-2-methoxyphenyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a novel chemical entity with potential biological activity. While the provided papers do not directly discuss this compound, they do provide insight into similar compounds with related structures and potential anticancer properties. The papers discuss the synthesis, characterization, and biological evaluation of related acetamide derivatives, which can offer a framework for understanding the compound .
Synthesis Analysis
The synthesis of related compounds involves linear synthetic routes that yield novel N-aryl substituted acetamide derivatives. These derivatives are synthesized using 2-chloroacetamide as a key building block, which is also likely relevant to the synthesis of the compound . The synthesis process is characterized by the elimination of by-products such as aniline or 2-aminobenzothiazole, leading to the formation of the desired products in acceptable yields . The synthesis of similar compounds has been shown to be efficient and has yielded a series of compounds with potential anticancer activity .
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed through various analytical and spectral studies, including LCMS, IR, 1H and 13C spectroscopies, and elemental analysis. Single crystal X-ray data has been used to confirm the structure of representative compounds, ensuring the accuracy of the synthesized molecules . These techniques would similarly be applicable to the analysis of the molecular structure of this compound.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds utilize 2-chloroacetamide as a doubly electrophilic building block. This suggests that the compound may also undergo reactions that exploit its electrophilic sites for further chemical transformations, potentially leading to the formation of fused ring systems or other complex structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of the related compounds have been deduced from their structural characterization. These properties are crucial for understanding the compound's stability, reactivity, and suitability for biological applications. The cytotoxicity of these compounds has been evaluated in vitro, providing a basis for their potential use as anticancer agents. The IC50 values obtained from the MTT assay on various human leukemic cell lines indicate the potency of these compounds, with some showing high cytotoxicity on specific cell lines .
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
A significant application of derivatives related to N-(5-chloro-2-methoxyphenyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is in antitumor research. Studies have shown that certain derivatives exhibit antitumor activity against human breast adenocarcinoma cell lines, indicating potential as anticancer agents. For instance, a series of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives, closely related to the specified compound, demonstrated mild to moderate antitumor activity, with one derivative showing significant efficacy (El-Morsy, El-Sayed, & Abulkhair, 2017).
Cytotoxic Activity
Research into the cytotoxic activity of these compounds has revealed promising results. A study involving the synthesis of various derivatives, including 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives, demonstrated appreciable cancer cell growth inhibition in several cancer cell lines (Al-Sanea et al., 2020).
Anti-inflammatory Activity
Additionally, derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide have been synthesized and demonstrated significant anti-inflammatory activity. This suggests potential applications in the development of anti-inflammatory drugs (Sunder & Maleraju, 2013).
Antimicrobial Activity
Furthermore, certain derivatives have been explored for their antimicrobial properties. This research area explores the potential of these compounds as chemotherapeutic agents, offering new avenues in the treatment of microbial infections (Dangi, Hussain, & Talesara, 2011).
Antiviral and Analgesic Properties
There's also evidence of antiviral and analgesic properties in some derivatives. For example, a study on trisubstituted pyrazoles containing thiophene, 2-alkyloxypyridine, and thieno[2,3-d]pyrimidine heterocycles, synthesized from similar chemical structures, showed significant analgesic effects and potential antiviral activities (Khalifa et al., 2019).
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2N5O2S/c1-29-17-7-4-13(22)8-16(17)26-18(28)10-30-20-15-9-25-27(19(15)23-11-24-20)14-5-2-12(21)3-6-14/h2-9,11H,10H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXNTFQYIDDMEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

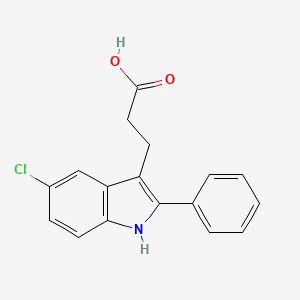

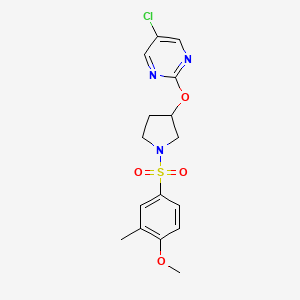
![7-(4-Ethylbenzoyl)-5-[(2-methoxyphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B3007646.png)
![4-(Benzylthio)-2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B3007647.png)
![N-(4-fluorophenyl)-2-[(5-pyridin-2-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B3007648.png)
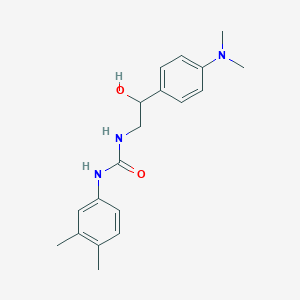
![N-[(2-Chloro-6-imidazol-1-ylphenyl)methyl]prop-2-enamide](/img/structure/B3007651.png)
![ethyl 2-(3-(4-nitrophenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3007652.png)

